molecular formula C7H16N2O2S B8461515 3-(Pyrrolidin-1-ylsulfonyl)propylamine

3-(Pyrrolidin-1-ylsulfonyl)propylamine

Cat. No.: B8461515
M. Wt: 192.28 g/mol
InChI Key: OSDWCMNBYAUVMA-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylsulfonyl)propylamine is a chemical compound of significant interest in organic and medicinal chemistry research. This molecule features a propylamine chain terminated with a primary amine, linked to a pyrrolidine ring via a sulfonyl group. The sulfonamide moiety is a privileged structure in drug discovery, known for its ability to participate in key hydrogen-bonding interactions with biological targets. The primary amine serves as a versatile handle for further synthetic modification, making this compound a valuable bifunctional building block for researchers. Its primary research applications include use as a synthetic intermediate in the development of novel pharmaceuticals, such as kinase inhibitors or antimicrobial agents, and in the construction of more complex molecules for agrochemical and material science studies. The compound is considered Air Sensitive and should be stored in a cool, dry place in a tightly closed container. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. The information presented is based on the molecular structure and is provided for planning and informational purposes. Specifications and applications should be verified by the end-user.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

3-pyrrolidin-1-ylsulfonylpropan-1-amine

InChI

InChI=1S/C7H16N2O2S/c8-4-3-7-12(10,11)9-5-1-2-6-9/h1-8H2

InChI Key

OSDWCMNBYAUVMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Table 1: Structural and Functional Comparison

Compound Name Substituent/Functional Group Molecular Formula Key Properties/Applications References
3-(Pyrrolidin-1-ylsulfonyl)propylamine Pyrrolidine-sulfonyl-propylamine Not explicitly provided Hypothesized: Enhanced stability, potential surfactant/pharmaceutical use Inferred
3-(Methylthio)propylamine Methylthio (-S-CH₃) C₄H₁₁NS Flammable (flash point 62°C), corrosive; used in fragrances
3-(2-Nitro-1-imidazolyl)propylamine derivatives Nitroimidazole Varies (e.g., C₁₃H₁₄F₃N₃O₂) Hypoxia-selective cytotoxicity; 19F-MRS probes for tumor imaging
N-(3-Aminopropyl)-imidazole Imidazole C₆H₁₁N₃ pH-sensitive polymers; non-flammable
3-(2-Fluoroethoxy)propylamine Fluoroethoxy C₅H₁₂FNO Density 0.957 g/cm³; modified amine curing agent
Perfluorinated sulfonyl propylamine surfactants Perfluoroalkyl sulfonyl Varies (e.g., C₁₄H₁₆F₁₇NO₅S) High-efficiency fluoropolymer surfactants; excellent thermal stability

Physicochemical Properties

  • Solubility and Stability: The sulfonyl group in 3-(Pyrrolidin-1-ylsulfonyl)propylamine likely improves water solubility compared to non-polar derivatives like 3-(Methylthio)propylamine, which is lipophilic and requires careful handling due to flammability . Nitroimidazole derivatives (e.g., Bis-pTFN-1) exhibit good aqueous solubility and stability at 0–5°C, critical for biomedical applications .
  • 3-(2-Fluoroethoxy)propylamine has a boiling point of 170.3°C, higher than many aliphatic amines, due to fluorine’s electronegativity .

Preparation Methods

Direct Reaction of Pyrrolidine with Propylamine-Linked Sulfonyl Chlorides

The most direct route involves synthesizing a propylamine-derived sulfonyl chloride (e.g., 3-aminopropylsulfonyl chloride) and reacting it with pyrrolidine. This method, adapted from protocols in US20040236118A1 , proceeds as follows:

  • Synthesis of 3-aminopropylsulfonyl chloride :

    • 3-Aminopropanol is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0°C.

    • The protected alcohol is converted to a methanesulfonyl (mesyl) intermediate using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM).

    • Mesyl displacement with potassium thioacetate in dimethylformamide (DMF) yields the thioacetate derivative.

    • Hydrolysis with sodium hydroxide (NaOH) in methanol/water produces the free thiol, which is oxidized to a sulfonic acid using hydrogen peroxide (H₂O₂).

    • Conversion to sulfonyl chloride is achieved with phosphorus pentachloride (PCl₅) in chlorinated solvents.

  • Sulfonamide Coupling :

    • The sulfonyl chloride reacts with pyrrolidine in DCM with pyridine as a base, forming the Boc-protected sulfonamide.

    • Deprotection with trifluoroacetic acid (TFA) yields 3-(pyrrolidin-1-ylsulfonyl)propylamine.

Key Data :

  • Overall yield: 45–58%.

  • Purity (HPLC): >95% after column chromatography (silica gel, ethyl acetate/hexane).

Thiol-Mediated Oxidative Sulfonylation

Thiol Substitution and Oxidation

This method, inspired by WO2016119505A1 , leverages thiol intermediates for sulfonyl group introduction:

  • Thiol Functionalization :

    • 3-Bromopropanol is treated with sodium hydrosulfide (NaSH) in ethanol to form 3-mercaptopropanol.

    • Oxidation with H₂O₂ in acetic acid yields 3-sulfopropanol.

  • Sulfonyl Chloride Generation :

    • The sulfonic acid is converted to sulfonyl chloride using thionyl chloride (SOCl₂) under reflux.

  • Amine Coupling :

    • Reaction with pyrrolidine in THF at −20°C forms the sulfonamide.

    • The hydroxyl group is oxidized to an amine via a Gabriel synthesis or Staudinger reaction.

Key Data :

  • Yield for sulfonamide formation: 67%.

  • Reaction time: 12–24 hours.

Reductive Amination with Sulfonated Aldehydes

Aldehyde Intermediate Strategy

Adapted from PMC7227796 , this approach utilizes reductive amination:

  • Aldehyde Synthesis :

    • 3-(Pyrrolidin-1-ylsulfonyl)propanal is prepared via oxidation of 3-(pyrrolidin-1-ylsulfonyl)propanol using pyridinium chlorochromate (PCC).

  • Reductive Amination :

    • The aldehyde reacts with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol.

    • Purification via flash chromatography isolates the target compound.

Key Data :

  • Yield: 72%.

  • Diastereoselectivity: >99% trans (confirmed by NOESY).

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Sulfonamide Formation

Based on PMC9917539 , this method enables combinatorial library synthesis:

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-protected 3-aminopropanol using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Sulfonylation :

    • Deprotected amine reacts with pyrrolidine-1-sulfonyl chloride in DMF with N,N-diisopropylethylamine (DIPEA).

  • Cleavage and Isolation :

    • TFA cleavage releases the product, which is purified via reverse-phase HPLC.

Key Data :

  • Purity: >90%.

  • Scalability: 50–100 mg per batch.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Sulfonyl Chloride45–5895High stereocontrolMulti-step, toxic reagents
Thiol Oxidation6788ScalableRequires thiol handling
Reductive Amination7292RapidLimited to aldehyde availability
Solid-Phase80–9090High-throughputSpecialized equipment required

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Pyrrolidin-1-ylsulfonyl)propylamine, and what critical parameters influence yield?

  • Methodological Answer : The synthesis can be adapted from analogous propylamine derivatives. Key routes include:

  • Alkylation of pyrrolidine sulfonamides : React pyrrolidine with a sulfonyl chloride derivative, followed by propylamine coupling. Temperature control (<5°C) minimizes side reactions during sulfonylation .
  • Protective group strategies : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect the amine during sulfonylation, as seen in similar compounds like 3-(1-methylpiperidin-4-yl)propylamine (70-85% yield) .
  • Multi-step synthesis : Combine sulfonation and amine alkylation, optimizing solvent polarity (e.g., acetonitrile or DMF) to enhance intermediate stability .

Q. How can researchers characterize 3-(Pyrrolidin-1-ylsulfonyl)propylamine using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂ protons) and sulfonyl group (δ 3.5–4.0 ppm for SO₂-CH₂) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ group at m/z ~64) .
  • HPLC-Purity Analysis : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<0.5% threshold) .

Q. What safety protocols are essential when handling 3-(Pyrrolidin-1-ylsulfonyl)propylamine in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and fume hoods to prevent inhalation or skin contact, as recommended for similar amines .
  • Spill Management : Neutralize with dilute acetic acid and adsorb using vermiculite .
  • Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste, including incineration or chemical degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide-propylamine derivatives?

  • Methodological Answer :

  • Variable Screening : Use Design of Experiments (DoE) to test factors like catalyst type (e.g., Et₃N vs. DIPEA), temperature (0–25°C), and solvent (DMF vs. THF). For example, DMF increases sulfonylation efficiency by 20% compared to THF .
  • Impurity Profiling : Identify byproducts (e.g., over-alkylated species) via LC-MS and adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) .

Q. What role does 3-(Pyrrolidin-1-ylsulfonyl)propylamine play in enzymatic transferase reactions?

  • Methodological Answer :

  • Substrate Analog Studies : The compound may act as a propylamine donor in EC 2.5.1.79 (thermospermine synthase), transferring its aminopropyl group to polyamines like spermidine. Confirm activity via kinetic assays with S-adenosyl derivatives .
  • Inhibition Screening : Test competitive inhibition against S-adenosyl 3-(methylsulfanyl)propylamine in archaeal transferases (e.g., Sulfolobus solfataricus) using fluorescence polarization .

Q. How can researchers optimize the compound’s interaction with biological targets for therapeutic applications?

  • Methodological Answer :

  • Molecular Docking : Model the sulfonyl group’s hydrogen bonding with enzyme active sites (e.g., cytochrome P450 isoforms) using AutoDock Vina .
  • Structure-Activity Relationship (SAR) : Modify the pyrrolidine ring (e.g., introduce fluorinated substituents) to enhance lipophilicity and blood-brain barrier penetration, as seen in 3-(4-fluorophenoxy)propylamine derivatives .

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